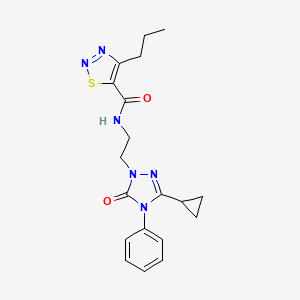

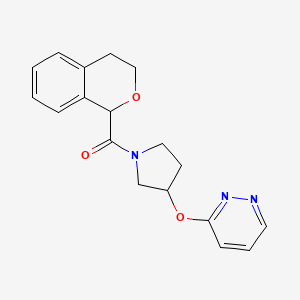

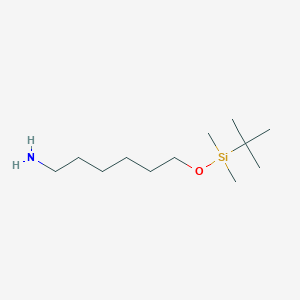

![molecular formula C23H24N4O5S2 B2556784 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1017691-61-0](/img/structure/B2556784.png)

4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups, including a morpholinosulfonyl group, a thieno[3,4-c]pyrazole ring, and an o-tolyl group . These groups are commonly found in diverse chemical compounds .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would depend on the relative positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic , which would influence the compound’s solubility and reactivity.Aplicaciones Científicas De Investigación

Anti-Breast Cancer Agent

Novel compounds related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and evaluated for anti-breast cancer activity. One such compound exhibited better activity against MCF-7 breast cancer cells compared to standard drugs, suggesting potential as a potent anti-breast cancer agent (Kumar et al., 2021).

Heterocyclic Synthesis

This compound is involved in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using compounds with similar structures, leading to the creation of various derivatives including pyrazoles and pyrimidines (Mohareb et al., 2004).

Glycoprotein IIb/IIIa Receptor Antagonist

Compounds structurally related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown potential as novel platelet glycoprotein IIb/IIIa receptor antagonists, which could be useful in treating thrombotic diseases (Banno et al., 1999).

Antiobesity Activity

Some analogues have been synthesized for appetite suppression and body weight reduction in animal models, showing significant in vivo antiobesity activity. This is attributed to their antagonistic activity against CB1 receptors (Srivastava et al., 2007).

Anticancer Activity

The compound has been used as a backbone structure in the synthesis of potent anticancer drugs. One derivative showed high tumor-specificity, comparable to doxorubicin, without inducing apoptosis. This suggests its potential in designing new anticancer drugs (Shi et al., 2018).

Antimicrobial Activity

Pyrazole-containing s-triazine derivatives synthesized using compounds with similar structures have shown promising antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown significant vasodilation properties in isolated thoracic aortic rings of rats. They are considered potential vasorelaxant agents (Hassan et al., 2014).

Propiedades

IUPAC Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S2/c1-16-4-2-3-5-21(16)27-22(19-14-33(29)15-20(19)25-27)24-23(28)17-6-8-18(9-7-17)34(30,31)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHAUWJAPNGMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

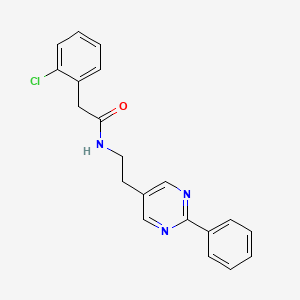

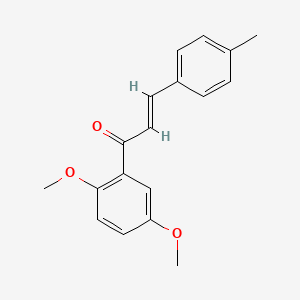

![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)

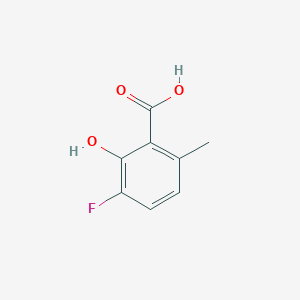

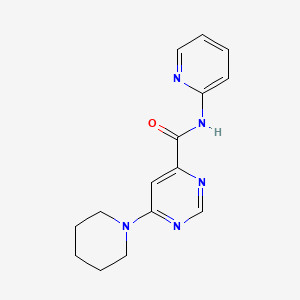

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)

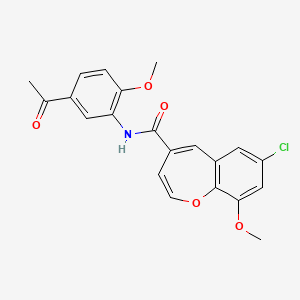

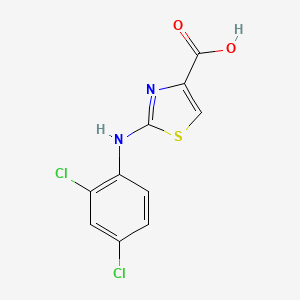

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)